The Discovery and Origin of Met5-enkephalin-Arg-Phe: A Technical Guide
The Discovery and Origin of Met5-enkephalin-Arg-Phe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and fundamental characteristics of the endogenous opioid peptide, Met5-enkephalin-Arg-Phe (MERF). It details the seminal discovery of this heptapeptide, tracing its isolation from bovine adrenal medulla and striatum. The guide elucidates the biosynthetic pathway of MERF, originating from the precursor protein proenkephalin, and presents detailed experimental protocols for its extraction, purification, and characterization. Furthermore, it explores the interaction of MERF with opioid receptors and the subsequent signaling cascades. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this significant neuropeptide.
Discovery of Met5-enkephalin-Arg-Phe
The pioneering discovery of Met5-enkephalin-Arg-Phe was a significant advancement in the field of endogenous opioids.
Initial Isolation and Identification
In 1979, Stern and his colleagues at the Roche Institute of Molecular Biology reported the isolation and characterization of a novel opioid heptapeptide from bovine adrenal medullary granules and striatum.[1][2][3] This discovery was a direct result of investigations into the variety of enkephalin-containing peptides present in these tissues. The researchers identified a peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, which demonstrated opioid activity.[1]
Key Researchers and Institutions
The discovery was made by a team of researchers including Alvin S. Stern, Randolph V. Lewis, Sadao Kimura, Jean Rossier, Stanley Stein, and Sidney Udenfriend at the Roche Institute of Molecular Biology in Nutley, New Jersey.[1][2][3]
Origin and Biosynthesis of MERF
Met5-enkephalin-Arg-Phe is not synthesized directly but is proteolytically processed from a larger precursor protein, proenkephalin.[4][5]
The Proenkephalin Precursor
Proenkephalin is a polypeptide that contains multiple copies of Met-enkephalin and one copy of Leu-enkephalin.[5][6] Within the amino acid sequence of proenkephalin, the heptapeptide sequence of MERF is located at the C-terminus.[5]
Enzymatic Processing Pathway
The generation of MERF from proenkephalin involves a series of enzymatic cleavages by prohormone convertases and carboxypeptidases.[5][7] Paired basic amino acid residues flanking the enkephalin sequences within the precursor are the primary sites for proteolytic processing.
Caption: Biosynthetic pathway of MERF from proenkephalin.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the discovery and characterization of MERF.
Tissue Extraction
This protocol outlines the initial steps for extracting neuropeptides from bovine adrenal medulla.
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Tissue Homogenization: Freshly obtained bovine adrenal medullas are homogenized in an acidic extraction buffer (e.g., 1 M acetic acid containing 20 mM HCl and protease inhibitors like phenylmethylsulfonyl fluoride and pepstatin) to inactivate endogenous proteases.[1]
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Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000 x g for 30 minutes) to pellet cellular debris.[1]
-
Acid Precipitation: The resulting supernatant is treated with a protein precipitating agent, such as trichloroacetic acid (TCA), to remove larger proteins.[1]
-
Ether Extraction: The TCA is removed from the supernatant by repeated extractions with diethyl ether.[1]
-
Lyophilization: The aqueous phase is then lyophilized to concentrate the peptide fraction.[1]
High-Performance Liquid Chromatography (HPLC) Purification
HPLC is a critical technique for separating and purifying MERF from the crude tissue extract.
-
Column: A reverse-phase C18 column is typically used for the separation of neuropeptides.[1]
-
Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile or propanol) in an aqueous acidic buffer (e.g., 0.5 M formic acid/0.1 M pyridine) is used to elute the peptides.[1]
-
Detection: The eluate is monitored by UV absorbance at 210-220 nm to detect the peptide bonds.[8]
-
Fraction Collection: Fractions are collected at regular intervals throughout the chromatographic run.
-
Bioassay/Immunoassay: The collected fractions are then assayed for opioid activity using a radioreceptor assay or for immunoreactivity using a specific radioimmunoassay to identify the fractions containing MERF.[1]
Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying the concentration of MERF in biological samples.
-
Antibody Production: Antibodies specific to MERF are raised in animals (e.g., rabbits) by immunization with a MERF-carrier protein conjugate.[9][10]
-
Radiolabeling: A small amount of synthetic MERF is radiolabeled, typically with iodine-125 (¹²⁵I), to serve as a tracer.[9]
-
Competitive Binding: A standard curve is generated by incubating a fixed amount of antibody and radiolabeled MERF with varying concentrations of unlabeled, synthetic MERF. The unknown samples are run in parallel.
-
Separation: The antibody-bound (both labeled and unlabeled) MERF is separated from the free radiolabeled MERF, often by precipitation with a secondary antibody or protein A/G.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of MERF in the unknown samples is determined by comparing their displacement of the radiolabeled tracer to the standard curve.
Amino Acid Sequencing
The primary structure of the purified peptide is determined by amino acid sequencing.
-
Hydrolysis: The purified peptide is hydrolyzed into its constituent amino acids by incubation in 6 M HCl at 110°C for 24 hours.[1]
-
Amino Acid Analysis: The amino acid composition of the hydrolysate is determined using an amino acid analyzer.[1]
-
Edman Degradation: The N-terminal amino acid sequence is determined by sequential Edman degradation, where the N-terminal amino acid is derivatized, cleaved, and identified by HPLC. This process is repeated for subsequent residues.[1][11]
Quantitative Data
The following tables summarize the quantitative data related to the tissue distribution and receptor binding of MERF.
Table 1: Tissue Distribution of Met5-enkephalin-Arg-Phe
| Tissue | Species | Concentration (pmol/g tissue or pmol/mg protein) | Reference |
| Bovine Adrenal Medulla | Bovine | ~45 pmol/g | [1] |
| Bovine Striatum | Bovine | Comparable to Leu-enkephalin | [1] |
| Rat Globus Pallidus | Rat | Highest concentration in brain | [9] |
| Rat Caudate-Putamen | Rat | Intermediate concentration | [9] |
| Rat Hypothalamus | Rat | Intermediate concentration | [9] |
| Rat Cortex | Rat | Low concentration | [9] |
| Rat Cerebellum | Rat | Low concentration | [9] |
| Rat Spinal Cord (Sacral) | Rat | Highest in spinal cord | [12] |
| Rat Lung | Rat | 0.68 ± 0.08 pmol/mg protein | [13] |
| Guinea Pig Lung | Guinea Pig | 0.76 ± 0.12 pmol/mg protein | [13] |
| Human Lung | Human | 0.63 pmol/mg protein | [13] |
Table 2: Opioid Receptor Binding Affinity of Met5-enkephalin-Arg-Phe
| Receptor Type | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Opioid Receptors | Frog Brain Membranes | 3.6 | 630 | [14] |
| µ-Opioid Receptor | Not Specified | Potent Agonist | - | [5] |
| δ-Opioid Receptor | Not Specified | Potent Agonist | - | [5] |
| κ-Opioid Receptor | Not Specified | Lower Affinity | - | [5] |
Signaling Pathways
MERF exerts its biological effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).[5]
Receptor Activation and G-Protein Coupling
Upon binding of MERF to an opioid receptor (e.g., µ or δ), the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein (Gαi/o). The activated G-protein dissociates into its Gα and Gβγ subunits.
Downstream Effector Modulation
The dissociated G-protein subunits modulate the activity of downstream effector molecules:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
These signaling events ultimately lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other physiological effects of MERF.
References
- 1. pnas.org [pnas.org]
- 2. Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proenkephalin 119–159 in Heart Failure: From Pathophysiology to Clinical Implications [mdpi.com]
- 5. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Processing of enkephalin-containing peptides in isolated bovine adrenal chromaffin granules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Measurement of methionine-enkephalin [Arg6,Phe7] in rat brain by specific radioimmunoassay directed at methionine sulphoxide enkephalin[Arg6,Phe7] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acid Sequencing of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 11. Distribution of Met5-enkephalin-Arg6, Phe7 in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Met5-enkephalin-arg6-phe7 and its receptor in lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of [3H]Met-enkephalin-Arg6-Phe7 binding to opioid receptors in frog brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endogenous peptide: Met-enkephalin-Arg-Phe, differently regulate expression of opioid receptors on chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
